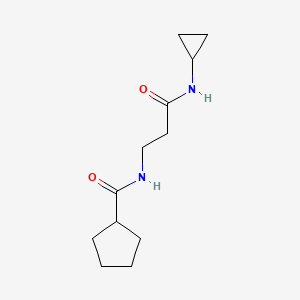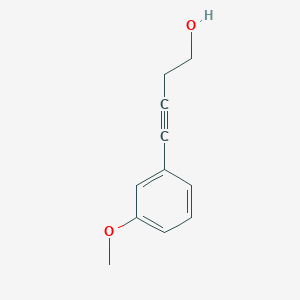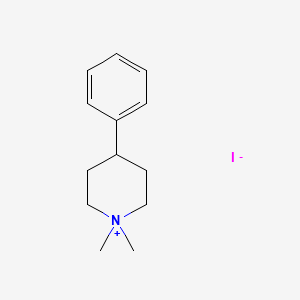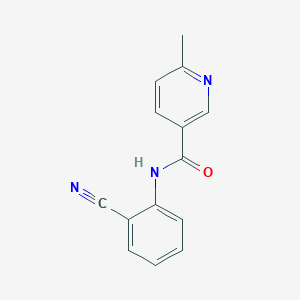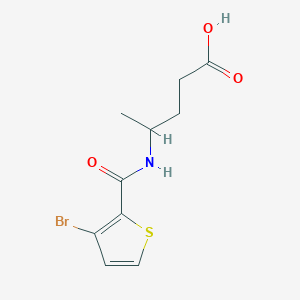
4-(3-Bromothiophene-2-carboxamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromothiophene-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C10H12BrNO3S. This compound is part of the thiophene family, which is known for its sulfur-containing five-membered ring structure. The presence of a bromine atom and a carboxamido group in the thiophene ring makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid typically involves the bromination of thiophene followed by carboxylation and amidation reactions. One common method starts with 3-bromothiophene, which undergoes a carboxylation reaction to form 3-bromothiophene-2-carboxylic acid. This intermediate is then reacted with pentanoic acid and an amine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromothiophene-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromothiophene-2-carboxamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamido group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene-2-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.
4-Bromo-3-thiophenecarboxylic acid: Similar brominated thiophene structure but different functional groups.
2-Acetyl-3-bromothiophene: Contains an acetyl group instead of a carboxamido group
Uniqueness
4-(3-Bromothiophene-2-carboxamido)pentanoic acid is unique due to the presence of both a bromine atom and a carboxamido group on the thiophene ring, along with a pentanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12BrNO3S |
|---|---|
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
4-[(3-bromothiophene-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H12BrNO3S/c1-6(2-3-8(13)14)12-10(15)9-7(11)4-5-16-9/h4-6H,2-3H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
RDEDHGFYEMAVLP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)NC(=O)C1=C(C=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


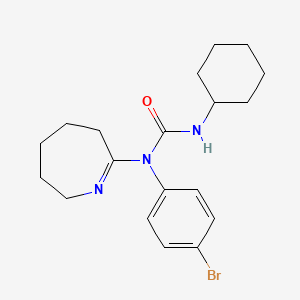
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
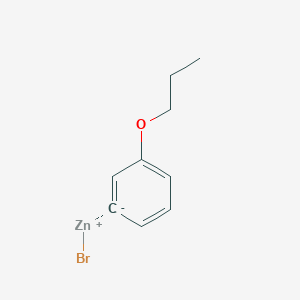
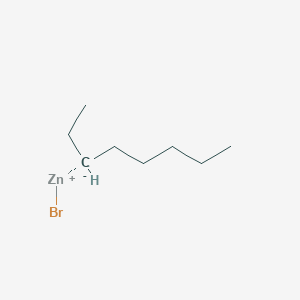
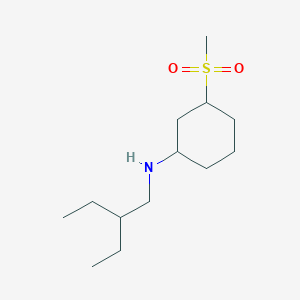
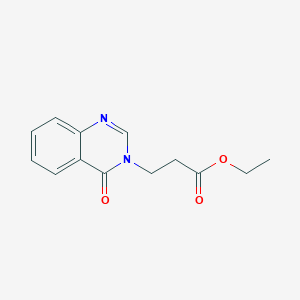

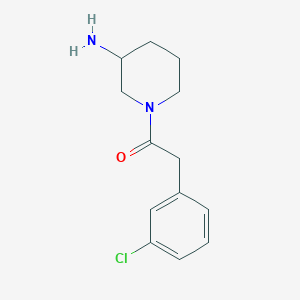
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
